Dihydro Silodosin is classified under small molecules and falls within the category of selective alpha-1 adrenergic blocking agents. It was developed to enhance the therapeutic effects associated with Silodosin while potentially minimizing side effects. The compound's chemical formula is with a molecular weight of approximately .
The synthesis of Dihydro Silodosin involves several key steps that include:
These steps are designed to maximize yield while minimizing the use of hazardous reagents.
Dihydro Silodosin has a complex molecular structure characterized by multiple functional groups including an indole moiety, trifluoroethoxy group, and a carboxamide. The structural representation can be summarized as follows:
The compound exhibits significant complexity with defined stereocenters which may influence its pharmacokinetic properties .
Dihydro Silodosin undergoes various chemical transformations during its synthesis and metabolism:
These reactions are crucial for understanding both the pharmacological activity and potential side effects of Dihydro Silodosin.
Dihydro Silodosin exerts its therapeutic effects primarily through selective antagonism of alpha-1A adrenergic receptors located in the smooth muscle of the prostate and bladder neck. By binding to these receptors, Dihydro Silodosin induces relaxation of smooth muscle tissue, leading to:
The compound's selectivity for alpha-1A receptors minimizes adverse cardiovascular effects commonly associated with non-selective alpha blockers .
Dihydro Silodosin exhibits several notable physical and chemical properties:
These properties are essential for determining dosing regimens and understanding pharmacokinetics.
Dihydro Silodosin is primarily utilized in clinical settings for managing symptoms associated with benign prostatic hyperplasia. Its selective action on alpha-1A adrenergic receptors makes it particularly effective in reducing urinary symptoms without significantly affecting blood pressure regulation.
In addition to its primary application in urology, ongoing research may explore its potential uses in other areas involving smooth muscle relaxation or modulation of adrenergic signaling pathways .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9